1-(4-Methoxyphenethyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-(4-Methoxyphenethyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound. Compounds like this often have applications in medicinal chemistry, potentially serving as intermediates in the synthesis of pharmaceuticals or as active pharmaceutical ingredients (APIs) themselves.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenethyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea typically involves multiple steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine.
Substitution Reactions: Introducing the 4-methoxyphenethyl and 4-methylpiperazin-1-yl groups through nucleophilic substitution reactions.
Thiophene Introduction: Incorporating the thiophene ring, possibly through a cross-coupling reaction.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thiophene groups.
Reduction: Reduction reactions could target the urea or piperazine moieties.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or the piperazine.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for cross-coupling reactions.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
1-(4-Methoxyphenethyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea could have various applications:
Chemistry: As an intermediate in organic synthesis.
Biology: Potentially as a ligand in biochemical assays.
Medicine: Possible use as a drug candidate or in drug development.
Industry: Could be used in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action would depend on its specific biological target:
Molecular Targets: Could include enzymes, receptors, or other proteins.
Pathways Involved: Might interact with signaling pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenethyl)-3-(2-(4-methylpiperazin-1-yl)ethyl)urea
- 1-(4-Methoxyphenethyl)-3-(2-(thiophen-3-yl)ethyl)urea
Uniqueness
- Structural Features : The combination of the methoxyphenethyl, methylpiperazinyl, and thiophene groups.
- Functional Properties : Unique reactivity and potential biological activity due to its specific structure.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2S/c1-24-10-12-25(13-11-24)20(18-8-14-28-16-18)15-23-21(26)22-9-7-17-3-5-19(27-2)6-4-17/h3-6,8,14,16,20H,7,9-13,15H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQNBSMTPSCSHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NCCC2=CC=C(C=C2)OC)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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